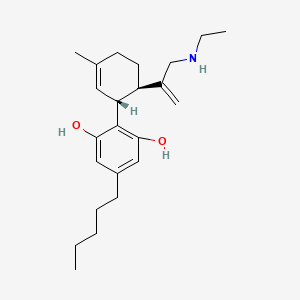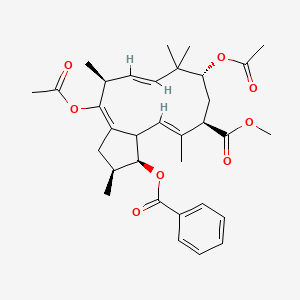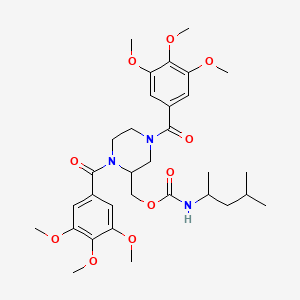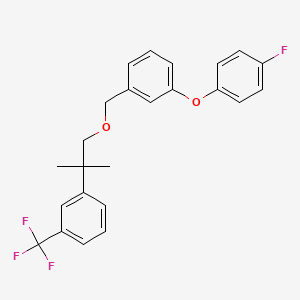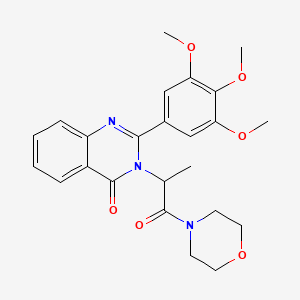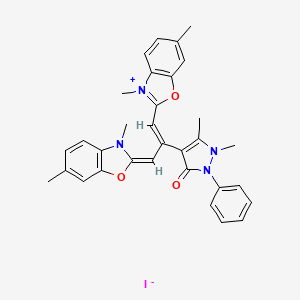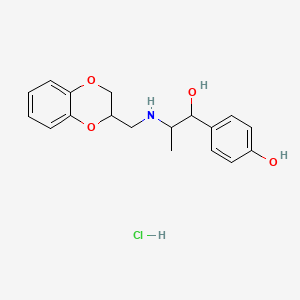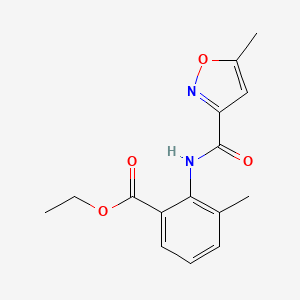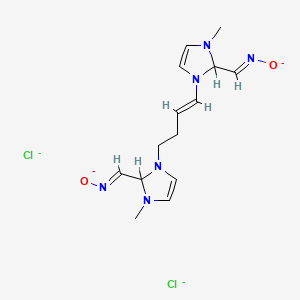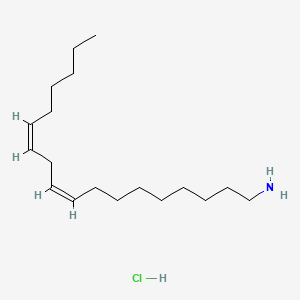
Linoleamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleamine hydrochloride is a chemical compound with the molecular formula C18H35N.ClH. It is a derivative of linoleic acid, an essential fatty acid, and is characterized by the presence of an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linoleamine hydrochloride can be synthesized through the reaction of linoleic acid with ammonia or an amine under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Linoleamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Linoleamine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of linoleamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group allows it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic processes. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Linoleamine hydrochloride can be compared with other similar compounds, such as:
Linoleylamine: Another derivative of linoleic acid with similar chemical properties but different applications.
Oleylamine: A related compound with a different fatty acid backbone, used in various industrial applications.
Stearylamine: A saturated fatty amine with distinct physical and chemical properties.
This compound is unique due to its specific structure and the presence of the hydrochloride group, which imparts distinct solubility and reactivity characteristics.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full range of uses and mechanisms of action, highlighting its importance in modern science.
Propriétés
Numéro CAS |
125554-67-8 |
|---|---|
Formule moléculaire |
C18H36ClN |
Poids moléculaire |
301.9 g/mol |
Nom IUPAC |
(9Z,12Z)-octadeca-9,12-dien-1-amine;hydrochloride |
InChI |
InChI=1S/C18H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h6-7,9-10H,2-5,8,11-19H2,1H3;1H/b7-6-,10-9-; |
Clé InChI |
NBHGALMCDKUAPN-NBTZWHCOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCCN.Cl |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


